1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a bromopyridine moiety attached to a trifluoroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromopyridine with trifluoroacetaldehyde in the presence of a suitable reducing agent. One common method involves the use of sodium borohydride as the reducing agent under mild conditions. The reaction proceeds as follows:
- Dissolve 4-bromopyridine in an appropriate solvent such as tetrahydrofuran (THF).
- Add trifluoroacetaldehyde to the solution.
- Slowly add sodium borohydride to the reaction mixture while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(4-Pyridin-2-yl)-2,2,2-trifluoroethan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoroethanol group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its affinity for certain enzymes or receptors. The bromopyridine moiety can participate in various interactions, including π-π stacking and halogen bonding, which can further modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromopyridin-2-yl)pyrrolidin-2-one: Shares the bromopyridine moiety but differs in the functional group attached to the pyridine ring.
1-(4-Bromopyridin-2-yl)ethanone: Similar structure but lacks the trifluoroethanol group.
Uniqueness
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to participate in hydrogen bonding, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3,6,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGUZVBNTDRCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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